

Application Notes: Utilizing Ebastine-d5 for Accurate Carebastine Metabolism Studies

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Compound of Interest		
Compound Name:	Ebastine-d5	
Cat. No.:	B563417	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Ebastine-d5** as an internal standard for the precise and reliable study of Ebastine's metabolism to its active metabolite, Carebastine. The use of a stable isotope-labeled internal standard like **Ebastine-d5** is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic and drug metabolism data.[1][2][3][4]

Ebastine, a second-generation H1 receptor antagonist, is a prodrug that undergoes extensive first-pass metabolism in the liver to form Carebastine, the pharmacologically active compound primarily responsible for its antihistaminic effects.[5][6][7][8] Understanding the kinetics of this metabolic conversion is crucial for drug development and clinical pharmacology.

The primary cytochrome P450 (CYP) enzymes involved in the sequential metabolism of Ebastine are CYP2J2 and CYP3A4.[6][9][10] CYP2J2 is mainly responsible for the hydroxylation of Ebastine to Hydroxyebastine, which is then further metabolized to Carebastine, a reaction to which both CYP2J2 and CYP3A4 contribute.[6][7][9][10] CYP3A4 is also the main enzyme for the N-dealkylation of Ebastine and its metabolites.[6][9][10][11]

Experimental Protocols In Vitro Metabolism of Ebastine in Human Liver Microsomes (HLMs)

Methodological & Application





This protocol outlines the procedure for studying the metabolism of Ebastine to Carebastine using HLMs. **Ebastine-d5** is used as an internal standard for accurate quantification of the analyte.

Materials:

- Ebastine
- **Ebastine-d5** (Internal Standard)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- · Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
- Incubator/shaking water bath (37°C)
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Preparation of Solutions:
 - Prepare stock solutions of Ebastine and Ebastine-d5 (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or MeOH.[1]
 - Prepare working solutions of Ebastine by diluting the stock solution with the incubation buffer (phosphate buffer).
 - Prepare the internal standard working solution containing Ebastine-d5 at a fixed concentration.



Incubation:

- In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.2-1 mg/mL) and Ebastine at various concentrations in phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the **Ebastine-d5** internal standard. This step also serves to precipitate the microsomal proteins.[5]
 - Vortex the mixture vigorously for 1-2 minutes.[5]
 - Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
 [12]

LC-MS/MS Quantification of Ebastine and Carebastine

This protocol provides a general method for the simultaneous quantification of Ebastine and Carebastine in a biological matrix using **Ebastine-d5** as an internal standard.

Instrumentation:

- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- C18 reverse-phase HPLC column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5μm or Synergi™ Hydro-RP 80A, 50 mm x 2.0 mm, 4 μm).[13][14][15]

Chromatographic Conditions:



- Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[15]
- Mobile Phase B: 100% Methanol or Acetonitrile.[15]
- Flow Rate: 0.4 0.6 mL/min.[13][14][15]
- Gradient Elution: A gradient program should be optimized to achieve good separation of Ebastine, Carebastine, and any other metabolites of interest.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[13][14]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ebastine: m/z 470.3 -> 167.1[12]
 - Carebastine: m/z 500.3 -> 233.1[12]
 - Ebastine-d5: m/z 475.4 -> 203.3[12]
 - Note: Specific transitions may need to be optimized on the instrument being used.

Data Analysis:

- Quantify the concentrations of Ebastine and Carebastine by calculating the peak area ratio
 of the analyte to the internal standard (Ebastine-d5).
- Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
- Determine the concentrations of the unknown samples from the calibration curve.

Data Presentation

The following tables summarize key quantitative data for the analysis of Ebastine and Carebastine.



Table 1: LC-MS/MS Method Parameters

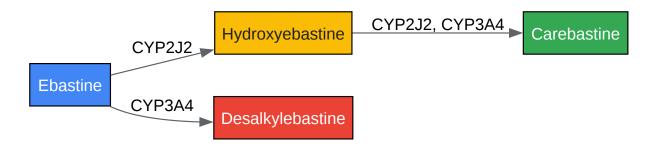
Parameter	Ebastine	Carebastine	Internal Standard (Ebastine-d5)	Reference
Linearity Range (ng/mL)	0.051 - 31.099	1.013 - 1005.451	N/A	[13][14]
0.01 - 8.0	1.00 - 300	N/A	[15]	
LLOQ (ng/mL)	0.051	1.013	N/A	[13][14]
0.01	1.00	N/A	[15]	
Retention Time (min)	~2.84	~1.22	~2.83	[12]

Table 2: Intrinsic Clearance of Ebastine and its Metabolites by CYP Isoforms

Metabolic Reaction	Substrate	Product	Primary Enzyme(s)	Intrinsic Clearance (CLint) (µL/min/pm ol P450)	Reference
N- dealkylation	Ebastine	Desalkylebas tine	CYP3A4	0.44	[6][9]
Hydroxylation	Ebastine	Hydroxyebast ine	CYP2J2	0.45	[6][7][9]
N- dealkylation	Hydroxyebast ine	Desalkylebas tine	CYP3A4	1.05	[6][9]
Formation of Carebastine	Hydroxyebast ine	Carebastine	CYP2J2, CYP3A4	Not specified	[6][7][9]
N- dealkylation	Carebastine	Desalkylebas tine	CYP3A4	0.16	[6][9]



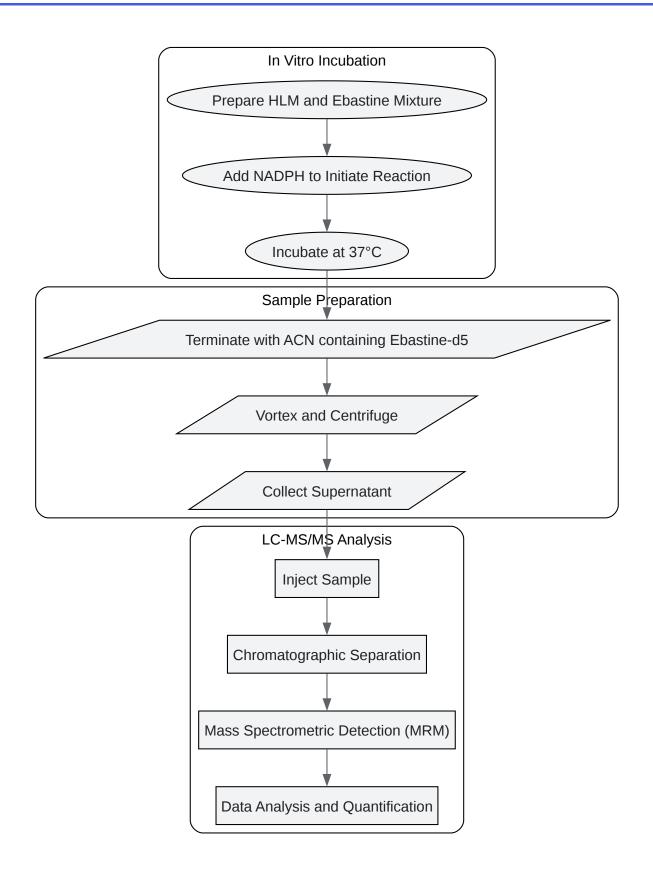
Visualizations



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Metabolic pathway of Ebastine to Carebastine.





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Experimental workflow for in vitro metabolism study.



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